2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine
Overview
Description
2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine is a chemical compound with the molecular formula C11H8Cl2N2O It is a pyrazine derivative that features a chloro-substituted phenyl group attached via a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine typically involves the reaction of 2-chloropyrazine with 3-chlorobenzyl alcohol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is replaced by the pyrazine ring. Common bases used in this reaction include potassium carbonate or sodium hydride, and the reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro groups or to convert the pyrazine ring into a more saturated structure.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of functionalized pyrazine derivatives.
Scientific Research Applications
2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chloro and methoxy functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(phenylmethoxy)pyrazine: Similar structure but lacks the additional chloro group on the phenyl ring.
2-Chloro-6-(methoxyphenyl)pyrazine: Contains a methoxy group directly attached to the phenyl ring instead of a methoxy linkage.
2-Chloro-6-(methylpyrazinyl)pyrazine: Features a methyl group on the pyrazine ring instead of a methoxy linkage.
Uniqueness
2-Chloro-6-((3-chlorobenzyl)oxy)pyrazine is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
2-chloro-6-[(3-chlorophenyl)methoxy]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-9-3-1-2-8(4-9)7-16-11-6-14-5-10(13)15-11/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCCVVGLNZWUSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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